ethyl 5-hydroxy-1H-pyrazole-3-carboxylate

Description

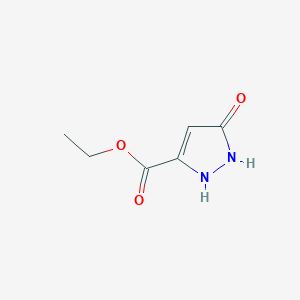

Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (CAS 85230-37-1) is a pyrazole-based heterocyclic compound with the molecular formula C₆H₈N₂O₃ and a molecular weight of 156.1 g/mol. It features a hydroxyl group at the 5-position and an ethyl ester at the 3-position of the pyrazole ring. This compound is commercially available with a purity of ≥98% and is typically stored under refrigerated conditions to maintain stability . Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding and intermolecular interactions.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 5-oxo-1,2-dihydropyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-11-6(10)4-3-5(9)8-7-4/h3H,2H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCPAXRNQIOISG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60511405 | |

| Record name | Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40711-33-9, 85230-37-1 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 2,5-dihydro-5-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040711339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-hydroxy-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-PYRAZOLE-3-CARBOXYLIC ACID, 2,5-DIHYDRO-5-OXO-, ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SIH379M21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

One-Pot Condensation and Cyclization

The most commonly reported method for synthesizing ethyl 5-hydroxy-1H-pyrazole-3-carboxylate is a one-pot reaction involving:

- Starting materials: Ethyl acetoacetate and hydrazine hydrate.

- Process: Condensation of ethyl acetoacetate with hydrazine hydrate leads to cyclization forming the pyrazole ring, followed by esterification to yield the target compound.

- Conditions: Typically conducted under reflux in an appropriate solvent, often ethanol or glacial acetic acid, to facilitate ring closure and product formation.

This method is favored for its simplicity, relatively mild conditions, and good yields, making it suitable for laboratory-scale synthesis and adaptable for scale-up.

Multi-Component Palladium-Catalyzed Coupling

An advanced synthetic route involves a palladium-catalyzed four-component coupling reaction:

- Reactants: Terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.

- Catalyst: Palladium complexes facilitate the coupling and cyclization steps.

- Outcome: This method allows for the construction of the pyrazole ring with the desired substituents in a single synthetic operation, enhancing atom economy and reducing purification steps.

This approach is more complex but offers versatility in modifying substituents on the pyrazole ring and is promising for industrial applications where catalyst recycling and process intensification are priorities.

Industrial Production Techniques

Industrial synthesis typically optimizes the one-pot or multi-component methods by:

- Employing continuous flow reactors to improve heat and mass transfer.

- Using automated systems for precise control of reaction parameters.

- Applying green chemistry principles such as solvent recycling and minimizing hazardous reagents.

These improvements aim to maximize yield, purity, and reproducibility while reducing environmental impact.

Synthesis via Substituted Ethyl-2,4-dioxo Butanoate Intermediates

A related synthetic strategy involves:

- Reacting diethyl oxalate with acetophenone derivatives in the presence of sodium ethoxide to form substituted ethyl-2,4-dioxo-4-phenyl butanoate intermediates.

- Subsequent reaction of these intermediates with hydrazine hydrate in glacial acetic acid yields ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives.

This method allows for the introduction of various substituents at the 5-position, including the hydroxyl group, by selecting appropriate acetophenone derivatives.

| Method | Key Reactants | Solvent/Medium | Temperature | Catalyst/Agent | Yield Range (%) | Notes |

|---|---|---|---|---|---|---|

| One-Pot Condensation | Ethyl acetoacetate, hydrazine | Ethanol or Acetic Acid | Reflux (~78°C) | None or acid catalyst | 70–85 | Simple, scalable, mild conditions |

| Pd-Catalyzed Four-Component | Alkyne, hydrazine, CO, aryl iodide | Organic solvent (e.g., DMF) | 80–120°C | Pd catalyst | 60–75 | Complex, versatile, catalyst-dependent |

| Diethyl Oxalate Route | Diethyl oxalate, acetophenone derivatives, hydrazine hydrate | Sodium ethoxide, glacial acetic acid | 60–90°C | Base (NaOEt) | 65–80 | Allows substitution variation |

This compound can undergo further chemical transformations:

- Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to convert the hydroxyl or pyrazole ring to ketones or acids.

- Reduction: Employing lithium aluminum hydride or sodium borohydride to reduce the ester group to alcohols.

- Substitution: Nucleophilic substitution at the hydroxyl group with halides or sulfonates under acidic or basic conditions to generate diverse derivatives.

These reactions expand the compound’s utility as a synthetic intermediate.

- Yield Optimization: Controlling temperature, solvent choice, and reaction time are critical. For example, maintaining reflux conditions during the one-pot synthesis maximizes cyclization efficiency.

- Purity Control: Purification by silica gel chromatography and monitoring by GC or HPLC ensures high purity (>97%).

- Storage: The compound is stable when stored at 2–8°C in a dry, inert atmosphere to prevent degradation.

| Preparation Method | Advantages | Limitations | Typical Yield (%) | Industrial Feasibility |

|---|---|---|---|---|

| One-Pot Condensation | Simple, cost-effective, scalable | Limited substitution flexibility | 70–85 | High |

| Palladium-Catalyzed Coupling | High versatility, multi-substituted products | Requires expensive catalysts, complex setup | 60–75 | Moderate |

| Diethyl Oxalate Intermediate Route | Allows substitution variation | Multi-step, longer reaction times | 65–80 | Moderate |

The preparation of this compound is well-established through several synthetic routes, with the one-pot condensation of ethyl acetoacetate and hydrazine hydrate being the most straightforward and widely used method. Advanced palladium-catalyzed multi-component reactions offer structural diversity but require more complex conditions. Industrial production benefits from continuous flow and green chemistry techniques to enhance efficiency and sustainability. The compound’s preparation methods are supported by detailed reaction condition optimizations and purification protocols, ensuring high yield and purity for research and application purposes.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Drug Synthesis Intermediates

Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate serves as a critical intermediate in the synthesis of various pharmaceutical compounds. For instance, derivatives of pyrazole compounds are often utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The structural modifications of this compound can lead to compounds with enhanced efficacy and reduced side effects.

A notable example is its application in synthesizing sildenafil (Viagra), where pyrazole derivatives play a pivotal role in the pharmacological activity against erectile dysfunction . Moreover, research has indicated that pyrazole derivatives exhibit potential as anti-cancer agents, showcasing the compound's relevance in oncology .

1.2 Biological Activity

Studies have shown that this compound and its derivatives possess various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of hydroxyl groups within the pyrazole framework enhances the interaction with biological targets, thereby improving therapeutic outcomes .

Synthetic Methodologies

2.1 Synthesis Techniques

This compound can be synthesized through various methods, including one-pot reactions and multi-step synthetic routes. A common synthetic approach involves the reaction of phenyl hydrazine with dimethyl acetylene dicarboxylate under reflux conditions, yielding the desired pyrazole derivative .

The compound's versatility allows for modifications that facilitate the introduction of different functional groups, making it an essential building block in organic synthesis.

Case Studies

3.1 Case Study: Synthesis of Pyrazole Derivatives

In a study published by Abdel-Wahab et al., this compound was utilized to synthesize a series of new pyrazole derivatives with potential anti-inflammatory activity. The researchers demonstrated that these derivatives exhibited significant inhibition of cyclooxygenase enzymes, which are key players in inflammatory processes .

3.2 Case Study: Antimicrobial Activity

Another study evaluated the antimicrobial properties of this compound derivatives against various bacterial strains. The results indicated that certain modifications to the pyrazole structure enhanced its antibacterial efficacy, suggesting potential applications in developing new antibiotics .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural Modifications and Their Implications

The following table summarizes critical structural analogs of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate, highlighting differences in substituents, molecular weight, and functional groups:

Detailed Analysis of Structural and Functional Differences

Ester Group Variations

- Methyl vs. Ethyl Ester (CAS 1018446-60-0 vs. 85230-37-1):

Replacing the ethyl ester with a methyl group reduces molecular weight (142.1 vs. 156.1 g/mol) and increases hydrophilicity due to the shorter alkyl chain. This modification may alter solubility in organic solvents and bioavailability in biological systems .

N-Substitution Effects

- This change could decrease crystallinity and increase lipophilicity, impacting pharmacokinetic properties .

Hydroxyl vs. Methoxy Substitution

- Methoxy Derivative (CAS 139297-50-0):

Replacing the hydroxyl group (-OH) with methoxy (-OCH₃) eliminates acidic proton availability, altering reactivity in nucleophilic or electrophilic reactions. Methoxy derivatives are generally more stable under oxidative conditions but less prone to hydrogen bonding .

Hydroxymethyl Functionalization (CAS 61453-48-3)

- The hydroxymethyl (-CH₂OH) group at the 5-position introduces an additional hydroxyl site, enhancing hydrogen bonding capacity and aqueous solubility compared to the parent compound. This modification is advantageous for designing prodrugs or hydrophilic analogs .

Activité Biologique

Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is with a molecular weight of approximately 168.15 g/mol. The compound features an ethyl ester group at the 3-position and a hydroxyl group at the 5-position of the pyrazole ring.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound against various pathogens. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.076 µmol/mL |

| Escherichia coli | 0.038 µmol/mL |

| Pseudomonas aeruginosa | 0.067 µmol/mL |

| Candida albicans | 0.020 µmol/mL |

The results indicate that this compound exhibits comparable activity to standard antibiotics like ampicillin and fluconazole, making it a promising candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that this compound can inhibit the growth of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.41 | Apoptosis induction |

| A549 (Lung) | 9.71 | Cell cycle arrest |

| HCT-116 (Colon) | 7.36 | Inhibition of proliferation |

These findings suggest that this compound may target specific pathways involved in cancer progression, making it a candidate for further investigation in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Table 3: COX Inhibition Data

| Compound | COX Inhibition (%) |

|---|---|

| This compound | >70% at 50 µM |

Inhibition of COX enzymes suggests that this compound could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have investigated the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent antimicrobial activity against clinical isolates of bacteria resistant to conventional antibiotics, indicating its potential use in treating resistant infections.

- Cancer Cell Line Studies : Research involving MCF-7 breast cancer cells showed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis, highlighting its therapeutic potential in oncology.

Q & A

Q. What are the standard synthetic routes for ethyl 5-hydroxy-1H-pyrazole-3-carboxylate?

The compound is typically synthesized via cyclocondensation or condensation reactions. For example, ethyl cyanoacetate derivatives can react with hydrazines under acidic conditions to form pyrazole cores. A key step involves the use of 4-methylbenzenesulfonylhydrazide in condensation with ethyl 2-cyano-3-ethoxyacrylate, followed by cyclization . Optimization of reaction conditions (e.g., temperature, solvent) is critical to avoid side products like thioglycolic acid adducts .

Q. How should researchers safely handle and store this compound?

Although specific toxicity data are limited, analogous pyrazole esters require:

- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage: In tightly sealed containers at 0–8°C, away from oxidizers and ignition sources .

- Spill management: Absorb with inert materials (e.g., silica gel) and dispose via licensed waste services .

Q. What analytical techniques are used to characterize this compound?

Common methods include:

- NMR spectroscopy: To confirm the hydroxy and ester functional groups (e.g., H-NMR peaks at δ 1.3–1.4 ppm for ethyl groups) .

- Mass spectrometry (MS): High-resolution MS (HRMS) can verify molecular ions (e.g., [M+H]+ at m/z 170.17) .

- Chromatography: Silica gel column chromatography for purification, with TLC monitoring .

Advanced Research Questions

Q. How can conflicting data on the biological activity of pyrazole derivatives be resolved?

Discrepancies in bioactivity (e.g., nitric oxide release variability in diazeniumdiolate analogs) may arise from:

Q. What strategies optimize low-yield cyclocondensation reactions in pyrazole synthesis?

Low yields often stem from competing side reactions. Mitigation approaches include:

Q. How do electronic effects influence the reactivity of this compound?

The electron-withdrawing ester group at position 3 and the hydroxy group at position 5 create a polarized core, enabling:

- Nucleophilic substitution: At the ester moiety for derivatization (e.g., hydrazide formation) .

- Electrophilic aromatic substitution: Halogenation or nitration at the pyrazole ring’s electron-rich positions . Computational modeling (DFT) can predict reactive sites for targeted functionalization .

Methodological Considerations

Q. What purification methods are effective for isolating this compound?

- Recrystallization: Use ethanol/water mixtures to remove unreacted starting materials .

- Column chromatography: Silica gel with ethyl acetate/hexane gradients (e.g., 3:7 to 1:1) .

- HPLC: For high-purity requirements (>98%), especially in pharmacological studies .

Q. How can researchers assess the stability of this compound under varying conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.